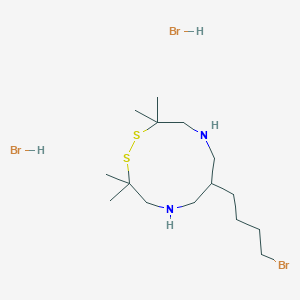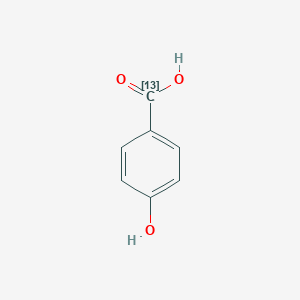![molecular formula C8H8N2S B138003 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione CAS No. 156136-85-5](/img/structure/B138003.png)
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione
Übersicht
Beschreibung
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione typically involves the reaction of 2-amino-3-methylpyridine with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel molecules with potential biological activities.
Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in biological models.
Medicine: Research has indicated that derivatives of this compound may have potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can disrupt bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione can be compared with other similar compounds, such as:
1-Methylindole: While both compounds share a similar indole structure, 1-Methylindole lacks the thione group, which significantly alters its chemical reactivity and biological activity.
7-Azaindole: This compound is structurally similar but does not have the methyl group at the 1-position. The presence of the methyl group in this compound can influence its steric and electronic properties, making it unique.
2-Methyl-7-azaindole:
Eigenschaften
CAS-Nummer |
156136-85-5 |
|---|---|
Molekularformel |
C8H8N2S |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
Kanonische SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
Synonyme |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetic acid](/img/structure/B137935.png)









